Anhydro abiraterone
Anhydro abiraterone
An impurity of Abiraterone. Abiraterone acetate is a CYP17A1 inhibitor and by extension androgen synthesis inhibitor. In combination with prednisone, it is indicated for the treatment of patients with metastatic castration-resistant prostate cancer who have already received prior chemotherapy containing docetaxel under the trade name Zytiga.
Brand Name:
Vulcanchem
CAS No.:
154229-20-6
VCID:
VC0193194
InChI:
InChI=1S/C24H29N/c1-23-13-4-3-7-18(23)8-9-19-21-11-10-20(17-6-5-15-25-16-17)24(21,2)14-12-22(19)23/h3,5-8,10,15-16,19,21-22H,4,9,11-14H2,1-2H3/t19-,21-,22-,23-,24+/m0/s1
SMILES:
CC12CCC=CC1=CCC3C2CCC4(C3CC=C4C5=CN=CC=C5)C
Molecular Formula:
C24H29N
Molecular Weight:
331.5 g/mol
Anhydro abiraterone
CAS No.: 154229-20-6
Impurities
VCID: VC0193194
Molecular Formula: C24H29N
Molecular Weight: 331.5 g/mol
Purity: 95%
CAS No. | 154229-20-6 |
---|---|
Product Name | Anhydro abiraterone |
Molecular Formula | C24H29N |
Molecular Weight | 331.5 g/mol |
IUPAC Name | 3-[(8R,9S,10R,13S,14S)-10,13-dimethyl-2,7,8,9,11,12,14,15-octahydro-1H-cyclopenta[a]phenanthren-17-yl]pyridine |
Standard InChI | InChI=1S/C24H29N/c1-23-13-4-3-7-18(23)8-9-19-21-11-10-20(17-6-5-15-25-16-17)24(21,2)14-12-22(19)23/h3,5-8,10,15-16,19,21-22H,4,9,11-14H2,1-2H3/t19-,21-,22-,23-,24+/m0/s1 |
Standard InChIKey | LAZGFPQCCUTDPH-NHFPKVKZSA-N |
Isomeric SMILES | C[C@]12CCC=CC1=CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC=C4C5=CN=CC=C5)C |
SMILES | CC12CCC=CC1=CCC3C2CCC4(C3CC=C4C5=CN=CC=C5)C |
Canonical SMILES | CC12CCC=CC1=CCC3C2CCC4(C3CC=C4C5=CN=CC=C5)C |
Description | An impurity of Abiraterone. Abiraterone acetate is a CYP17A1 inhibitor and by extension androgen synthesis inhibitor. In combination with prednisone, it is indicated for the treatment of patients with metastatic castration-resistant prostate cancer who have already received prior chemotherapy containing docetaxel under the trade name Zytiga. |
Purity | 95% |
Synonyms | 3-Androsta-3,5,16-trien-17-yl-pyridine; 3-((8R,9S,10R,13S,14S)-10,13-Dimethyl-2,7,8,9,10,11,12,13,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-yl)pyridine; 17-(3-Pyridyl)androsta-3,5,16-triene |
PubChem Compound | 10314660 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume